An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-phenyl-1-butene
An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-phenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-phenyl-1-butene is an organic compound with the chemical formula C₁₁H₁₄.[1][2] It belongs to the class of aromatic hydrocarbons, specifically an alkylbenzene derivative. This document provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a plausible synthetic route. The information presented is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Core Physical Properties
The physical characteristics of 2-Methyl-1-phenyl-1-butene are crucial for its handling, application in chemical reactions, and purification. A summary of its key physical properties is presented in the table below.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄ | [1][2] |
| Molecular Weight | 146.23 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Odor | Pungent | [3] |
| Density | Approximately 0.9 g/cm³ | [3] |
| Boiling Point | Approximately 200-204 °C | [3] |
| Melting Point | -38 to -36 °C | [3] |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones. Insoluble in water. | [3] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail generalized experimental methodologies for measuring the key physical properties of liquid organic compounds like 2-Methyl-1-phenyl-1-butene.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus:
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Thiele tube or oil bath
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Thermometer (calibrated)
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Capillary tube (sealed at one end)
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Small test tube
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Heat source (Bunsen burner or heating mantle)
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Stand and clamp
Procedure:
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A small amount (a few drops) of 2-Methyl-1-phenyl-1-butene is placed into the small test tube.
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The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.
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The test tube is attached to the thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
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The assembly is clamped and immersed in the Thiele tube or oil bath, ensuring the heat-transfer liquid is above the level of the sample but below the opening of the test tube.
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The apparatus is heated gently and evenly.
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As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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The heating is discontinued, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density (Pycnometer Method)
Density is the mass of a substance per unit volume.
Apparatus:
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Pycnometer (a small glass flask with a precise volume)
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Analytical balance
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Thermometer
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Water bath
Procedure:
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A clean, dry pycnometer is weighed accurately on the analytical balance (m₁).
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume is adjusted precisely, the pycnometer is dried on the outside, and it is weighed again (m₂).
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The pycnometer is emptied, dried thoroughly, and then filled with 2-Methyl-1-phenyl-1-butene.
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The filled pycnometer is brought to the same temperature in the water bath, the volume is adjusted, it is dried, and weighed (m₃).
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The density of water (ρ_water) at the experimental temperature is obtained from standard tables.
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The density of 2-Methyl-1-phenyl-1-butene (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance.
Apparatus:
-
Abbe refractometer
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Constant temperature water bath
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Dropper
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Solvent for cleaning (e.g., acetone (B3395972) or ethanol)
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Soft tissue paper
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent and dried with a soft tissue.
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The instrument is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
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A few drops of 2-Methyl-1-phenyl-1-butene are placed on the surface of the lower prism using a dropper.
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The prisms are closed and locked.
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Water from the constant temperature bath is circulated through the prisms to maintain a constant temperature (typically 20 °C).
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The light source is adjusted to illuminate the sample.
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While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
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The refractive index is read directly from the instrument's scale.
Synthesis of 2-Methyl-1-phenyl-1-butene
2-Methyl-1-phenyl-1-butene can be synthesized through various established methods in organic chemistry, with the Wittig reaction being a prominent and effective approach. This method involves the reaction of a phosphorus ylide with a ketone.
Plausible Synthetic Route: Wittig Reaction
A plausible synthesis for 2-Methyl-1-phenyl-1-butene involves the reaction of propiophenone (B1677668) with ethyltriphenylphosphonium bromide in the presence of a strong base.
Reactants:
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Propiophenone
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Ethyltriphenylphosphonium bromide
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A strong base (e.g., n-butyllithium or sodium hydride)
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Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)
General Procedure:
-
Ylide Formation: Ethyltriphenylphosphonium bromide is suspended in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). A strong base is then added to deprotonate the phosphonium (B103445) salt, forming the corresponding phosphorus ylide (ethylidenetriphenylphosphorane).
-
Wittig Reaction: Propiophenone, dissolved in the same anhydrous solvent, is added to the ylide solution. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
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Workup and Purification: The reaction is quenched by the addition of water or a saturated aqueous ammonium (B1175870) chloride solution. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product, which contains triphenylphosphine (B44618) oxide as a byproduct, is then purified by column chromatography on silica (B1680970) gel to yield pure 2-Methyl-1-phenyl-1-butene.
Mandatory Visualizations
Caption: Plausible synthetic workflow for 2-Methyl-1-phenyl-1-butene via the Wittig reaction.
